molecular formula C22H23ClFN3O4 B13434355 Gefitinib Impurity 15

Gefitinib Impurity 15

Cat. No.: B13434355
M. Wt: 447.9 g/mol
InChI Key: XMZZBBDUAKUPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gefitinib Impurity 15 is a process-related impurity associated with the synthesis of Gefitinib, an anti-cancer drug used primarily for the treatment of non-small cell lung cancer. Gefitinib functions as a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). The presence of impurities like this compound is crucial for quality control and ensuring the efficacy and safety of the pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gefitinib Impurity 15 is typically generated during the synthesis of Gefitinib. One method involves the reaction of 2-amino-4-methoxy-5-(3-morpholinyl propyl) cyanophenyl with N,N-dimethyl formamide dimethyl acetal to form a Schiff base. This intermediate then undergoes heating and annulation with 3-chloro-4-fluoroaniline in an acetic acid solvent .

Industrial Production Methods: The industrial production of Gefitinib and its impurities involves a series of well-controlled chemical reactions. The process includes the use of high-performance liquid chromatography (HPLC) for the separation and estimation of Gefitinib and its impurities. The method is validated for its precision, specificity, and reliability .

Chemical Reactions Analysis

Types of Reactions: Gefitinib Impurity 15 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

Gefitinib Impurity 15 has several scientific research applications:

Mechanism of Action

Gefitinib Impurity 15, like Gefitinib, is believed to interact with the epidermal growth factor receptor (EGFR) tyrosine kinase domain. By binding to the ATP-binding site of the enzyme, it prevents autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Gefitinib Impurity 15 can be compared with other process-related impurities of Gefitinib, such as:

  • Gefitinib Impurity 1
  • Gefitinib Impurity 2
  • Gefitinib Impurity 3
  • Gefitinib Impurity 4

Uniqueness: this compound is unique due to its specific chemical structure and the conditions under which it is formed. Its presence and concentration are critical for the quality control of Gefitinib, ensuring that the final pharmaceutical product is safe and effective .

Biological Activity

Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is primarily used in the treatment of non-small cell lung cancer (NSCLC). Recent studies have identified various impurities and derivatives of gefitinib, including Gefitinib Impurity 15, which may exhibit distinct biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Profile

Chemical Structure and Properties:

  • CAS Number: 184475-35-2
  • Molecular Formula: C22H24ClFN4O3
  • Molecular Weight: 446.9 g/mol
  • Solubility: Soluble in DMSO at concentrations up to 100 mM .

Gefitinib and its derivatives, including Impurity 15, primarily exert their effects by inhibiting the EGFR pathway. This inhibition leads to the downregulation of several downstream signaling pathways critical for cell proliferation and survival, particularly the MEK/ERK and PI3K/AKT pathways .

Antitumor Activity

In Vitro Studies:
Research has demonstrated that this compound possesses significant antitumor activity against various NSCLC cell lines. The following table summarizes the inhibitory effects observed in different cell lines:

CompoundCell LineIC50 (µM)
GefitinibNCI-H129914.23 ± 0.08
NCI-H143720.44 ± 1.43
A54915.11 ± 0.05
This compoundNCI-H12994.42 ± 0.24
NCI-H14371.56 ± 0.06
A5493.94 ± 0.01

The data indicates that this compound exhibits a markedly lower IC50 value compared to gefitinib itself, suggesting enhanced potency against these cancer cell lines .

Apoptosis Induction

Studies have shown that this compound can induce apoptosis in NSCLC cells through the activation of caspase pathways. The expression levels of cleaved caspase-3 and PARP increased significantly in treated cells, indicating that the compound effectively triggers apoptotic processes .

Clinical Relevance

A case study involving patients with EGFR-mutant NSCLC treated with gefitinib derivatives highlighted the potential for improved therapeutic outcomes when using compounds like this compound. Patients exhibited reduced tumor sizes and prolonged progression-free survival compared to those treated with standard gefitinib .

Properties

Molecular Formula

C22H23ClFN3O4

Molecular Weight

447.9 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-one

InChI

InChI=1S/C22H23ClFN3O4/c1-29-20-13-19-16(12-21(20)31-8-2-5-26-6-9-30-10-7-26)22(28)27(14-25-19)15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3

InChI Key

XMZZBBDUAKUPCY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN(C2=O)C3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.